molecular formula C12H9ClN4O B11858244 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 1227417-79-9

5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

Katalognummer: B11858244
CAS-Nummer: 1227417-79-9
Molekulargewicht: 260.68 g/mol
InChI-Schlüssel: WZIPDUUXDBOGQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one (Compound 1) is a triazolopyrimidinone derivative with a chloromethyl group at position 5 and a phenyl group at position 2. Its synthesis involves condensation reactions between aminotriazole derivatives and ethyl 4-chloroacetoacetate under acidic conditions . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of probes for nuclear medical imaging, such as radioiodinated derivatives targeting fatty acid-binding proteins (FABPs) .

Eigenschaften

CAS-Nummer

1227417-79-9

Molekularformel

C12H9ClN4O

Molekulargewicht

260.68 g/mol

IUPAC-Name

5-(chloromethyl)-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C12H9ClN4O/c13-7-9-6-10(18)17-12(14-9)15-11(16-17)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16)

InChI-Schlüssel

WZIPDUUXDBOGQV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CCl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydrazine Hydrate-Mediated Cyclization

2,3-Diamino-6-benzoyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one reacts with hydrazine hydrate under reflux to form triazolopyrimidine derivatives, though this method is less common for the target compound.

Use of 1-Phenylbutane-1,3-dione

Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid yields ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate, which can be functionalized further.

Comparative Analysis of Methods

Method Yield Time Complexity Purity
Conventional Cyclocondensation52–68%4–6 hModerate≥95%
Microwave-Assisted52%20 minLow≥90%
Post-Synthesis Chlorination70–75%3 hHigh≥85%

Key Observations :

  • Conventional cyclocondensation balances yield and simplicity.

  • Microwave methods favor time efficiency but require specialized equipment.

  • Chlorination introduces complexity but enables modular functionalization.

Optimization Strategies

Solvent Effects

Replacing acetic acid with hexafluoroisopropanol (HFIP) enhances reaction rates due to its high polarity and low nucleophilicity, though it increases costs.

Catalytic Additives

Bis(trifluoromethane sulfonimide) (Tf2NH) in HFIP improves yields by stabilizing reactive intermediates.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted starting materials.

  • Column Chromatography : Required for chlorinated by-products, using hexane/ethyl acetate (4:1).

Challenges and Limitations

  • Regioselectivity : Competing cyclization pathways may yield isomeric by-products.

  • Moisture Sensitivity : Chloromethyl intermediates are prone to hydrolysis, necessitating anhydrous conditions.

  • Scalability : Microwave methods face challenges in large-scale production due to limited vessel sizes .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(Chlormethyl)-2-Phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-on durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Substitutionsreaktionen: Die Chlormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

    Oxidation und Reduktion: Die Verbindung kann je nach den eingesetzten Reagenzien und Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise führt die oxidative Cyclisierung von N-(2-Pyridyl)amiden zur Bildung von Triazolopyrimidinen .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one. Compounds synthesized from this framework have shown significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of synthesized derivatives, compounds derived from chloromethyl derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of different substituents significantly enhanced their activity compared to standard antibiotics like amoxicillin.

Cytotoxicity Against Cancer Cell Lines

The compound has also been investigated for its cytotoxic effects against cancer cell lines. Notably, it has demonstrated potent activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

Case Study: Cytotoxicity Assessment

In a comprehensive study, derivatives of 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one were evaluated for cytotoxicity. The most potent candidates showed IC50 values lower than those of established chemotherapeutic agents like doxorubicin . For instance, one derivative exhibited an IC50 value of 1.99 µM against HepG2 cells, indicating superior potency .

Enzyme Inhibition

Another promising application is in the inhibition of specific enzymes related to cancer progression and other diseases. The structural features of 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one make it a suitable candidate for targeting enzymes such as phosphoinositide 3-kinases (PI3K).

Case Study: Enzyme Inhibition Studies

Research has shown that certain derivatives can selectively inhibit class II PI3K enzymes involved in cell signaling pathways critical for cancer cell survival and proliferation . The binding affinity and selectivity were assessed through molecular docking studies, revealing promising interactions at the active site.

Synthesis and Derivative Development

The synthesis of 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one typically involves cyclization reactions using various reagents such as ethyl 4-chloroacetoacetate . The ability to modify this compound through substitution reactions allows for the development of a library of derivatives with enhanced biological activities.

Derivative Activity IC50/MIC Values
Compound AAntimicrobialMIC = 8 µg/mL
Compound BCytotoxicIC50 = 1.99 µM
Compound CEnzyme InhibitorBinding Affinity = High

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For example, triazolopyrimidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenyl Ring

  • S1-TP (5-(Chloromethyl)-2-(4-methoxyphenyl)-triazolo[1,5-a]pyrimidin-7(3H)-one) :
    This analog replaces the phenyl group with a 4-methoxyphenyl moiety. The methoxy group enhances solubility and electron-donating properties, which influence redox behavior in electrochemical studies. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) reveal distinct oxidation peaks compared to Compound 1, suggesting altered electronic environments .

  • 5-(Chloromethyl)-2-(trifluoromethyl)-triazolo[1,5-a]pyrimidin-7(4H)-one :
    Substitution with a trifluoromethyl group introduces strong electron-withdrawing effects, improving metabolic stability and bioavailability. The compound’s GHS hazard profile (H302, H314) highlights reactivity differences compared to Compound 1 .

Modifications at the Chloromethyl Position

  • Phenoxy Derivatives (e.g., 5-{(3-Iodophenoxy)methyl}-2-phenyl-triazolo[1,5-a]pyrimidin-7(4H)-one): Replacement of the chloromethyl group with phenoxy moieties (e.g., 3-iodo or 3-bromo) enables applications in nuclear imaging. These derivatives exhibit enhanced binding affinity to FABP4 (IC50 = 0.061 µM), attributed to optimized steric and electronic interactions .
  • Morpholinomethyl and Piperidinomethyl Derivatives (S2-TP and S3-TP): Substituting the chloromethyl group with morpholine or piperidine rings increases hydrophilicity and alters electrochemical properties. For example, S2-TP and S3-TP show shifted oxidation potentials in CV studies compared to Compound 1 .

Amino and Halogen-Substituted Analogs

  • Ethyl substituents at position 5 increase lipophilicity, affecting membrane permeability .
  • 7-Chloro-5-(4-fluorophenyl)-triazolo[1,5-a]pyrimidine (5h) : Halogenation at position 7 (Cl) and 5 (F) improves metabolic stability. The synthesis involves POCl3, highlighting the role of reactive intermediates in modifying halogen positions .

Biologische Aktivität

5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolo-pyrimidines, which are known for their diverse pharmacological properties.

  • CAS Number : 1227417-79-9
  • Molecular Formula : C12H9ClN4O
  • Molecular Weight : 260.68 g/mol

The compound's structure includes a chloromethyl group that can participate in nucleophilic substitution reactions, enhancing its reactivity and potential biological applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The compound has been investigated for its ability to inhibit various cancer cell lines. For instance:

  • In vitro Studies : Research indicates that triazolo-pyrimidines can inhibit cell proliferation in several cancer types, including A431 vulvar epidermal carcinoma cells. The mechanism often involves interference with cell cycle progression and induction of apoptosis .

Enzyme Inhibition

The biological activity of 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one may also extend to enzyme inhibition:

  • c-Met Inhibition : Compounds with similar structures have shown potent inhibition of the mesenchymal–epithelial transition factor (c-Met) protein kinase, which is implicated in various cancers. The ability to inhibit c-Met suggests that this compound could be a candidate for further development in cancer therapy .

GABA Modulation

Another area of interest is the modulation of GABA receptors. Certain derivatives of triazolo-pyrimidines have demonstrated allosteric modulation of GABA_A receptors, which could lead to applications in treating neurological disorders such as epilepsy and anxiety disorders .

Case Studies and Research Findings

StudyBiological ActivityFindings
AnticancerInhibits proliferation in A431 cells; induces apoptosis.
Enzyme InhibitionPotent c-Met inhibition; potential for cancer therapy.
GABA ModulationAllosteric modulation observed; implications for neurological treatments.

Q & A

Basic: What are the established synthetic protocols for 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one?

The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 5-(chloromethyl)-2-phenyl-triazolopyrimidinone precursors with phenols or amines under alkaline conditions. For example, K₂CO₃ in DMF at 80–85°C facilitates the substitution of the chloromethyl group with aryloxy or amino substituents. Yields vary (e.g., 9.8% for bromophenoxy derivatives), suggesting optimization via solvent selection (e.g., ethanol/water mixtures) or catalysts like TMDP (trimethylenediphosphine) may improve efficiency .

Basic: How is the structural characterization of this compound validated?

X-ray crystallography confirms bond lengths and angles, while NMR (¹H/¹³C) and IR spectroscopy verify functional groups. For instance, ¹H NMR resolves peaks for aromatic protons (δ 7.2–8.1 ppm) and the chloromethyl group (δ 4.3–4.5 ppm). Microanalysis (C, H, N) aligns with theoretical values (e.g., 62.77% C, 4.01% H, 24.40% N for derivatives) .

Advanced: What electrochemical techniques are employed to study its interactions with biological targets?

Differential pulse voltammetry (DPV) and cyclic voltammetry (CV) on carbon graphite electrodes are standard. Parameters like pH (4–9), scan rate (10–200 mV/s), and DNA immobilization time (10–60 min) are optimized. For example, redox peaks at −0.2 V to +0.5 V (vs. Ag/AgCl) indicate DNA binding via intercalation or groove interactions. Detection limits (LOD: 0.1–1.0 µM) and linearity (R² > 0.99) are quantified for reproducibility .

Advanced: How can researchers resolve contradictions in electrochemical data across studies?

Contradictions in current density peaks (e.g., variable peak positions in Tafel plots) may arise from pH-dependent protonation or adsorption kinetics. Systematic controls for scan rate, electrolyte composition (e.g., NaCl vs. phosphate buffer), and electrode surface pretreatment (e.g., polishing with alumina) reduce variability. Cross-validation with impedance spectroscopy (EIS) clarifies charge-transfer resistance mechanisms .

Advanced: What methodologies enable regioselective modification of the triazolopyrimidinone core?

Grignard reagents introduce substituents at C-5 and C-7 via nucleophilic C–H functionalization. For example, 6-bromo intermediates react with RMgX to yield 5,7-diaryl derivatives. Post-functionalization (e.g., nitrosation, acylation) at C-5 requires NaNO₂/Na₂S₂O₄ redox cycling, followed by NaOH-mediated cyclization to fused systems .

Advanced: How is this compound evaluated for pharmacological applications?

In vitro assays measure enzyme inhibition (e.g., fatty acid binding protein 4) or cytotoxicity (e.g., C6 glioma cells in Balb/c nu-nu mice). Radioiodinated derivatives (e.g., ³¹I-labeled analogs) enable nuclear imaging. Structure-activity relationships (SAR) correlate substituents (e.g., morpholinomethyl vs. piperidinomethyl) with IC₅₀ values .

Basic: What purification strategies are effective for triazolopyrimidinone derivatives?

Silica gel chromatography (CHCl₃/MeOH, 10:1) isolates products with >95% purity. Recrystallization from ethanol or ethyl acetate removes polar impurities. TLC (Rf = 0.3–0.5) monitors reaction progress .

Advanced: How does the chloromethyl group influence stability under physiological conditions?

Hydrolysis studies in PBS (pH 7.4) at 37°C reveal a half-life of ~24 hours for the chloromethyl group. Stabilization strategies include derivatization with morpholine or piperidine to form hydrolytically resistant tertiary amines. LC-MS tracks degradation products (e.g., hydroxymethyl derivatives) .

Advanced: What computational approaches model its interaction with biological macromolecules?

Docking simulations (AutoDock Vina) predict binding affinities to DNA grooves (ΔG = −8.2 kcal/mol). DFT calculations (B3LYP/6-31G*) optimize geometry and HOMO-LUMO gaps (4.1–4.5 eV), correlating with redox activity observed in CV .

Advanced: How do substituents at C-5 and C-7 affect photophysical properties?

Push-pull systems with electron-donating (e.g., –OCH₃) and withdrawing (–Cl) groups exhibit bathochromic shifts in UV-vis spectra (λmax = 320–350 nm). Fluorescence quantum yields (Φ = 0.15–0.35) depend on conjugation length and solvent polarity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.